Cas no 687570-99-6 (N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide)

N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide structure
687570-99-6 structure
Product name:N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide
CAS No:687570-99-6
MF:C18H18N2OS
MW:310.413322925568
CID:6098436
PubChem ID:2156352

N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide
    • N-(2-((1H-indol-3-yl)thio)ethyl)-2-phenylacetamide
    • Benzeneacetamide, N-[2-(1H-indol-3-ylthio)ethyl]-
    • N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
    • IFLab1_002402
    • F0582-0002
    • HMS1418N04
    • 687570-99-6
    • SR-01000007395-1
    • SR-01000007395
    • AKOS024585362
    • Inchi: 1S/C18H18N2OS/c21-18(12-14-6-2-1-3-7-14)19-10-11-22-17-13-20-16-9-5-4-8-15(16)17/h1-9,13,20H,10-12H2,(H,19,21)
    • InChI Key: MHGOOIRAZIEGFV-UHFFFAOYSA-N
    • SMILES: C1(CC(NCCSC2C3=C(NC=2)C=CC=C3)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 310.11398438g/mol
  • Monoisotopic Mass: 310.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2Ų
  • XLogP3: 3.5

N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0582-0002-20μmol
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0582-0002-1mg
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0582-0002-20mg
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0582-0002-25mg
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0582-0002-5mg
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0582-0002-5μmol
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0582-0002-10mg
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0582-0002-30mg
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0582-0002-2μmol
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0582-0002-3mg
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide
687570-99-6 90%+
3mg
$63.0 2023-05-17

Additional information on N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide

Comprehensive Overview of N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide (CAS No. 687570-99-6)

N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide (CAS No. 687570-99-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound combines an indole moiety with a phenylacetamide group, linked via a sulfanyl-ethyl bridge, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential role in modulating biological pathways, given the prevalence of indole derivatives in bioactive molecules.

The compound's CAS No. 687570-99-6 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Its molecular structure, featuring both aromatic and heterocyclic components, aligns with current trends in designing small-molecule therapeutics. With the growing demand for targeted therapies and precision medicine, N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide is often explored for its interactions with enzymes or receptors, particularly in neurological and metabolic research.

In recent years, the scientific community has emphasized the importance of structure-activity relationships (SAR) in drug design. The indole ring in this compound is a common scaffold in FDA-approved drugs, such as those targeting serotonin receptors. This has led to increased searches for "indole-based drug candidates" and "sulfur-containing bioactive compounds," reflecting broader interest in its pharmacological potential. Additionally, the compound's sulfanyl-ethyl linker may contribute to improved solubility or binding affinity, a topic frequently queried in AI-driven drug discovery platforms.

From a synthetic chemistry perspective, N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide exemplifies the convergence of green chemistry and high-yield synthesis. Researchers are optimizing its production to minimize waste, aligning with global sustainability goals. Queries like "eco-friendly synthesis of indole derivatives" highlight this trend. Furthermore, the compound's phenylacetamide segment is often associated with anti-inflammatory and analgesic properties, making it a candidate for repurposing studies in chronic disease management.

Analytical characterization of CAS No. 687570-99-6 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity testing. These methods ensure compliance with stringent regulatory standards for pharmaceutical intermediates. The compound's stability under various pH and temperature conditions is also a key focus, addressing common search terms like "degradation pathways of sulfanyl-linked compounds." Such data is vital for formulation scientists working on oral bioavailability enhancement.

In conclusion, N-2-(1H-indol-3-ylsulfanyl)ethyl-2-phenylacetamide represents a versatile chemical entity with multifaceted applications. Its structural complexity and relevance to contemporary research themes—such as fragment-based drug design and metabolite identification—ensure its continued prominence in scientific literature. As interest grows in AI-augmented molecular modeling, this compound may serve as a benchmark for validating computational predictions, bridging the gap between in silico and in vitro studies.

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